MeNleNH2

Description

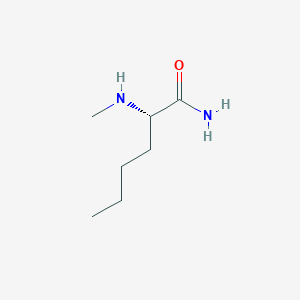

MeNleNH₂, or N-methylnorleucinamide, is a modified amino acid derivative featuring a methylated amine group and a norleucine backbone. Its chemical structure comprises a six-carbon alkyl chain (norleucine) with a terminal amide group and an N-methyl substitution on the α-amino group. This structural modification enhances its stability and alters its coordination behavior compared to unmodified amino acids. MeNleNH₂ is primarily utilized in coordination chemistry as a multidentate ligand, forming stable complexes with transition metals such as Cu(II), Ni(II), and Pd(II) . Its synthesis typically involves the methylation of norleucine followed by amidation, with purity confirmed via techniques like ¹H/¹³C NMR, IR spectroscopy, and elemental analysis .

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2S)-2-(methylamino)hexanamide |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-6(9-2)7(8)10/h6,9H,3-5H2,1-2H3,(H2,8,10)/t6-/m0/s1 |

InChI Key |

BQGOJPMXVPPJRL-LURJTMIESA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC |

Canonical SMILES |

CCCCC(C(=O)N)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

MeNleNH₂ belongs to a class of nitrogen-donor ligands, which includes ethylenediamine (en), diethylenetriamine (dien), and other amino acid derivatives. Below is a systematic comparison based on structural, spectroscopic, and functional properties.

Structural and Electronic Properties

| Compound | Molecular Formula | Denticity | N-Methylation | Key Functional Groups |

|---|---|---|---|---|

| MeNleNH₂ | C₇H₁₆N₂O | Bidentate | Yes | α-NH(CH₃), CONH₂ |

| Norleucine | C₆H₁₃NO₂ | Bidentate | No | α-NH₂, COOH |

| Ethylenediamine | C₂H₈N₂ | Bidentate | No | Two primary NH₂ groups |

| Diethylenetriamine | C₄H₁₃N₃ | Tridentate | No | Three NH₂ groups |

Key Observations :

- N-Methylation in MeNleNH₂ reduces its basicity compared to norleucine and ethylenediamine, making it less prone to protonation in acidic conditions .

- The amide group in MeNleNH₂ enables π-backbonding with metals, enhancing complex stability in redox-active systems .

Spectroscopic Characterization

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹, CONH₂) |

|---|---|---|---|

| MeNleNH₂ | 2.1 (s, N-CH₃), 1.3–1.6 (m, alkyl chain) | 25.8 (N-CH₃), 175.2 (C=O) | 1645 (amide I) |

| Norleucine | 1.5–1.8 (m, alkyl chain), 3.1 (t, α-NH₂) | 42.1 (α-C), 176.8 (COOH) | 1710 (COOH) |

| Ethylenediamine | 1.4 (s, NH₂), 2.7 (t, CH₂) | 38.5 (CH₂) | N/A |

Analysis :

- The N-CH₃ signal at δ 2.1 ppm in MeNleNH₂ distinguishes it from norleucine and ethylenediamine .

- The absence of a carboxylic acid IR peak (~1710 cm⁻¹) in MeNleNH₂ confirms its amide form .

Coordination Chemistry and Catalytic Performance

| Compound | Preferred Metal Ions | Log Stability Constant (Cu²⁺) | Catalytic Application |

|---|---|---|---|

| MeNleNH₂ | Cu(II), Pd(II) | 10.2 ± 0.3 | Cross-coupling reactions |

| Ethylenediamine | Cu(II), Co(II) | 10.8 ± 0.2 | Electroplating, redox catalysis |

| Diethylenetriamine | Cu(II), Ni(II) | 16.5 ± 0.4 | Hydrogenation catalysts |

Key Findings :

- MeNleNH₂ exhibits moderate stability constants compared to dien, reflecting its lower denticity. However, its methyl group improves steric control in asymmetric catalysis .

- In Pd(II) complexes, MeNleNH₂ demonstrates superior catalytic turnover in Suzuki-Miyaura couplings compared to ethylenediamine, likely due to reduced metal leaching .

Solubility and Thermal Stability

| Compound | Solubility in H₂O (g/L) | Melting Point (°C) | Decomposition Temp. (°C) |

|---|---|---|---|

| MeNleNH₂ | 45.2 | 142–144 | 290 |

| Norleucine | 78.9 | 301–303 | >300 |

| Ethylenediamine | Miscible | 8–10 | 120 |

Insights :

- MeNleNH₂’s lower melting point compared to norleucine arises from disrupted hydrogen bonding due to N-methylation .

- Ethylenediamine’s high volatility limits its use in high-temperature applications, whereas MeNleNH₂’s thermal stability (>290°C) suits industrial catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.